3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
The compound 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid has been utilized in various synthetic pathways to generate complex molecular structures, showcasing its versatility in organic synthesis. For instance, the synthesis of 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and its derivatives demonstrates the regiospecific nature of reactions involving this compound. Spectroscopic techniques, alongside single-crystal X-ray analysis, have confirmed the regioisomer structures, emphasizing the importance of this compound in precise structural elucidation in organic chemistry (Kumarasinghe, Hruby, & Nichol, 2009).
Heterocyclic Chemistry and Medicinal Chemistry Applications
The compound has also served as a precursor for the construction of new polyheterocyclic ring systems, highlighting its role in the development of potential pharmacologically active molecules. Such applications are evident in the synthesis of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for in vitro antibacterial properties, showcasing the intersection of organic synthesis with medicinal chemistry and the potential for discovering new therapeutic agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Anticancer Activity Exploration
Furthermore, derivatives of this compound have been explored for their anticancer activities. This exploration underlines the compound's significance in the synthesis of bioactive molecules with potential applications in cancer treatment, demonstrating the critical role of such compounds in advancing therapeutic research and drug discovery (Metwally, Abdelrazek, & Eldaly, 2016).
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with various biological targets, including enzymes like acetylcholinesterase .
Mode of Action
Related compounds have been shown to inhibit the activity of acetylcholinesterase, an enzyme crucial for nerve impulse transmission .
Biochemical Pathways
Inhibition of acetylcholinesterase, as seen with related compounds, can affect cholinergic signaling pathways .
Result of Action
Related compounds have been shown to cause changes in behavior and body movement due to their impact on acetylcholinesterase activity .
Properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-5-8(9)6(2)11(10-5)4-3-7(12)13/h3-4H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOFWFGESPQEHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)O)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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